N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide: is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of Substituents: The 3,4-dimethylphenyl and 4-(trifluoromethyl)benzylidene groups are introduced through subsequent reactions, often involving condensation or substitution reactions.
Final Assembly: The final compound is assembled by coupling the thiazolidinone core with the substituted acetamide moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazolidinone moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science:
Biology and Medicine:
Antimicrobial Agents: Due to its thiazolidinone core, the compound exhibits antimicrobial activity against a range of pathogens.
Anti-inflammatory Agents: It has potential as an anti-inflammatory agent, possibly through inhibition of specific enzymes or signaling pathways.
Anticancer Agents: Research indicates that the compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further drug development.
Industry:
Pharmaceuticals: The compound’s diverse biological activities make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Signal Transduction: It can interfere with signaling pathways, such as the PI3K-AKT or MAPK pathways, leading to altered cellular responses.
DNA Interaction: The compound may bind to DNA, disrupting replication and transcription processes in target cells.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups often exhibit antimicrobial and anticancer activities.
Uniqueness:
Structural Complexity: The combination of the thiazolidinone core with the specific substituents (3,4-dimethylphenyl and 4-(trifluoromethyl)benzylidene) imparts unique chemical and biological properties.
Diverse Applications:
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c1-12-3-8-16(9-13(12)2)25-18(27)11-26-19(28)17(30-20(26)29)10-14-4-6-15(7-5-14)21(22,23)24/h3-10H,11H2,1-2H3,(H,25,27)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRJPUFYJRYCR-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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